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molecular formula C15H16N4O2 B8522317 Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Piperazine,1-(4-nitrophenyl)-4-(4-pyridinyl)-

Cat. No. B8522317
M. Wt: 284.31 g/mol
InChI Key: PDPKKGUSHFEBDZ-UHFFFAOYSA-N
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Patent
US04788196

Procedure details

A mixture of 4-fluoronitrobenzene (7.05 g), 4-pyridylpiperazine (8.15 g), anhydrous sodium bicarbonate (10.0 g) and dry N,N-dimethylformamide (100 ml) was heated under reflux with stirring for 3 hours and then cooled and poured into water. The solid was filtered off, washed with water and crystallised from ethanol to give 1-(4-nitrophenyl)-4-(4-pyridyl)piperazine (7.34 g), m.p. 213°-216° C. Further recrystallisation raised the m.p. to 219°-221° C. Found: C,63.76; H,5.85; N,19.96. C15H16N4O2 requires: C,63.36; H,5.67; N,19.71%.
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][CH:3]=1.[N:11]1[CH:16]=[CH:15][C:14]([N:17]2[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]2)=[CH:13][CH:12]=1.C(=O)(O)[O-].[Na+].CN(C)C=O>O>[N+:8]([C:5]1[CH:6]=[CH:7][C:2]([N:20]2[CH2:21][CH2:22][N:17]([C:14]3[CH:15]=[CH:16][N:11]=[CH:12][CH:13]=3)[CH2:18][CH2:19]2)=[CH:3][CH:4]=1)([O-:10])=[O:9] |f:2.3|

Inputs

Step One
Name
Quantity
7.05 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
8.15 g
Type
reactant
Smiles
N1=CC=C(C=C1)N1CCNCC1
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)N1CCN(CC1)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.34 g
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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